Glomelliferic acid

Beschreibung

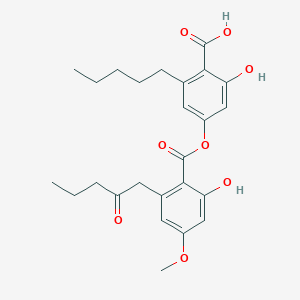

Glomelliferic acid is a lichen-derived depside, a class of aromatic esters formed by the condensation of phenolic acids. It is primarily isolated from species within the genera Parmelia (e.g., Parmelia glomellifera) and Nephroma . Structurally, it belongs to the Ochinol Depsides, characterized by a 4-O-demethylated orcinol core with alkyl side chains. Its molecular formula is C₂₃H₂₆O₈, and it crystallizes as colorless prisms with a melting point of 143°C . Glomelliferic acid is biosynthetically related to glomellic acid (its 4-O-methylated precursor) and glomelliferonic acid (a depsidone derivative) .

Eigenschaften

Molekularformel |

C25H30O8 |

|---|---|

Molekulargewicht |

458.5 g/mol |

IUPAC-Name |

2-hydroxy-4-[2-hydroxy-4-methoxy-6-(2-oxopentyl)benzoyl]oxy-6-pentylbenzoic acid |

InChI |

InChI=1S/C25H30O8/c1-4-6-7-9-15-11-19(14-20(27)22(15)24(29)30)33-25(31)23-16(10-17(26)8-5-2)12-18(32-3)13-21(23)28/h11-14,27-28H,4-10H2,1-3H3,(H,29,30) |

InChI-Schlüssel |

PKLMGLZTAHCGBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CC(=O)CCC)O)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Research Challenges and Methodological Considerations

- Isomer Differentiation: Glomelliferic acid and miriquidic acid cannot be distinguished by MS alone, necessitating phytochemical isolation or NMR .

- Hydrolysis Products: Microhydrolysis of glomelliferic acid yields 4-O-demethylated phenolic fragments, contrasting with solivetoric acid’s carboxyl-containing products .

Q & A

Q. How is Glomelliferic acid identified in lichen specimens, and what methodological steps ensure accuracy?

Glomelliferic acid is identified via thin-layer chromatography (TLC) combined with chemical spot tests. The medulla of lichens containing Glomelliferic acid reacts KC+ (potassium hydroxide followed by sodium hypochlorite) to produce a red-orange color, distinguishing it from structurally similar compounds like Glomellic acid . To ensure accuracy, researchers should cross-validate results with high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, particularly when analyzing mixed lichen extracts.

Q. What are the primary natural sources of Glomelliferic acid, and how do ecological factors influence its concentration?

Glomelliferic acid is predominantly found in crustose lichens of the genus Trentepohlia, particularly in species like P. pullavar.delisei. Its concentration varies with environmental factors such as UV exposure, humidity, and substrate composition. Standardized sampling protocols—including stratified random sampling of lichen thalli and controlled drying conditions—are critical to minimize variability in field studies .

Q. What stability considerations are essential when handling Glomelliferic acid in laboratory settings?

Glomelliferic acid is sensitive to prolonged exposure to light and acidic conditions. Researchers should store extracts in amber vials at -20°C and avoid aqueous solutions with pH < 4. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) are recommended to establish shelf-life parameters for long-term studies .

Advanced Research Questions

Q. What synthetic challenges arise in the laboratory production of Glomelliferic acid, and how can they be addressed?

The compound’s complex stereochemistry and polyketide backbone pose synthesis challenges, particularly in achieving regioselective cyclization. Current strategies involve chiral auxiliary-assisted synthesis or enzymatic catalysis using modular polyketide synthases. Purification requires reverse-phase HPLC with ion-pairing agents to resolve stereoisomers, followed by crystallography to confirm structural integrity .

Q. How can researchers resolve discrepancies in quantitative analyses of Glomelliferic acid across studies?

Discrepancies often stem from subsampling errors or inconsistent calibration standards. Hierarchical subsampling protocols—dividing bulk lichen samples into homogenized subsamples—reduce particle-size bias . Additionally, using certified reference materials (CRMs) and inter-laboratory validation via round-robin testing improves comparability. Statistical tools like error propagation models should be applied to report uncertainty intervals .

Q. What experimental designs are optimal for studying Glomelliferic acid’s biological activity?

Dose-response studies using in vitro bioassays (e.g., antimicrobial disk diffusion) require strict controls for lichen-associated matrix effects. Researchers should employ factorial designs to isolate Glomelliferic acid’s activity from co-occurring metabolites like perlatolic acid. Parallel testing with synthetic analogs helps differentiate structure-activity relationships .

Q. How can advanced spectral techniques enhance the characterization of Glomelliferic acid derivatives?

Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) provides fragmentation patterns to identify derivative structures. For stereochemical analysis, electronic circular dichroism (ECD) combined with computational modeling (e.g., density functional theory) is recommended. Researchers must report instrument parameters (e.g., collision energy, resolution) to ensure reproducibility .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are critical when analyzing Glomelliferic acid’s ecological distribution?

Spatial autocorrelation analysis accounts for geographic clustering in lichen populations, while generalized linear mixed models (GLMMs) handle nested data structures (e.g., samples from multiple microhabitats). Researchers should avoid overreliance on p-values; instead, report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .

Q. How should researchers address conflicting results in studies on Glomelliferic acid’s biosynthetic pathways?

Contradictions may arise from differences in lichen symbiont genotypes or extraction methods. Meta-analyses integrating transcriptomic and metabolomic datasets can identify conserved biosynthetic gene clusters. Replication studies using axenic cultures of lichen mycobionts and photobionts are essential to isolate pathway-specific factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.